molecular formula C15H18O B7775080 2-(Naphthalen-2-yl)pentan-2-ol

2-(Naphthalen-2-yl)pentan-2-ol

Cat. No.: B7775080
M. Wt: 214.30 g/mol
InChI Key: ISYWFZAOJOXTKG-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)pentan-2-ol is an organic compound with the molecular formula C15H18O. It is a secondary alcohol with a naphthalene ring attached to a pentanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)pentan-2-ol typically involves the reaction of naphthalene with a suitable pentanol derivative under controlled conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with a pentanol derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)pentan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Naphthalen-2-yl)pentan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)pentan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-2-yl)ethanol: Similar structure but with a shorter ethanol chain.

    2-(Naphthalen-2-yl)propan-2-ol: Similar structure but with a propanol chain.

    2-(Naphthalen-2-yl)butan-2-ol: Similar structure but with a butanol chain.

Uniqueness

2-(Naphthalen-2-yl)pentan-2-ol is unique due to its longer pentanol chain, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-naphthalen-2-ylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O/c1-3-10-15(2,16)14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11,16H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYWFZAOJOXTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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